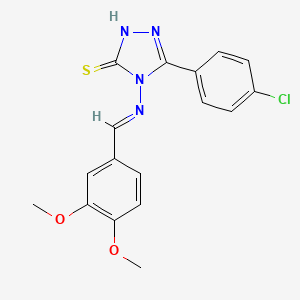
2-(3-Chloroanilino)-1-phenylethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloroanilino)-1-phenylethanol hydrochloride: is a chemical compound with the following structure:
ClC6H4NHCH2CH(OH)C6H5HCl
It combines an aromatic amine (3-chloroaniline) and a phenylethanol moiety. The hydrochloride salt form enhances its solubility and stability.
Métodos De Preparación
Synthetic Routes::
Aromatic Nucleophilic Substitution (SNAr):
- Industrial synthesis typically involves large-scale reactions using optimized conditions.
- Precursors are commercially available, making the process efficient.
Análisis De Reacciones Químicas
Reactions::
Reduction: Reduction of the benzyl group to the phenylethanol.
Substitution: Formation of the hydrochloride salt via SNAr.
Oxidation: Limited reactivity due to the stable aromatic ring.
Benzyl bromide: Used for SNAr.
Sodium borohydride: Reducing agent.
Hydrochloric acid: Converts the free base to the hydrochloride salt.
2-(3-Chloroanilino)-1-phenylethanol hydrochloride: is the primary product.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activity (e.g., antimicrobial properties).
Medicine: Research on its pharmacological effects and potential therapeutic applications.
Industry: May serve as an intermediate in the production of other compounds.
Mecanismo De Acción
Targets: Interaction with specific receptors or enzymes.
Pathways: Modulation of cellular processes (e.g., signal transduction).
Comparación Con Compuestos Similares
Similar Compounds: Other aromatic amines, phenylethanol derivatives.
Uniqueness: The combination of 3-chloroaniline and phenylethanol distinguishes it.
Propiedades
Número CAS |
5455-71-0 |
|---|---|
Fórmula molecular |
C14H15Cl2NO |
Peso molecular |
284.2 g/mol |
Nombre IUPAC |
2-(3-chloroanilino)-1-phenylethanol;hydrochloride |
InChI |
InChI=1S/C14H14ClNO.ClH/c15-12-7-4-8-13(9-12)16-10-14(17)11-5-2-1-3-6-11;/h1-9,14,16-17H,10H2;1H |
Clave InChI |
ZYDPAGCQYFJKFK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CNC2=CC(=CC=C2)Cl)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Chloro-2-(4-methylphenyl)-5-(2-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11995855.png)
![{(E)-2-(methylsulfanyl)-1-[(phenylcarbonyl)amino]ethenyl}(triphenyl)phosphonium](/img/structure/B11995857.png)
![5-(2,4-Dichlorophenyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11995858.png)


![2-{[5-[2-(9H-carbazol-9-yl)ethyl]-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11995895.png)

![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995910.png)
![5-(4-chlorophenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11995917.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995926.png)
![N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitroanilino)carbothioyl]amino}ethyl)butanamide](/img/structure/B11995934.png)
![[(3-{[3-(2,2-Dicyanovinyl)-2,4,6-trimethylphenyl]methyl}-2,4,6-trimethylphenyl)methylene]methane-1,1-dicarbonitrile](/img/structure/B11995942.png)

